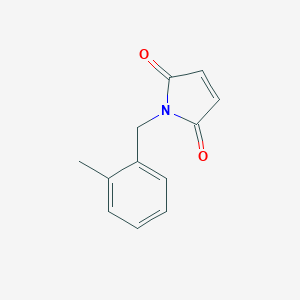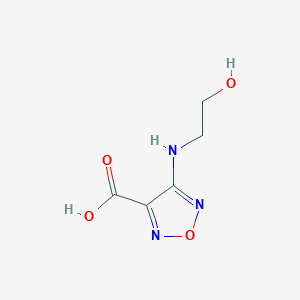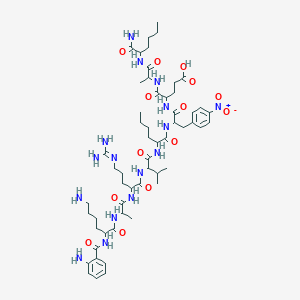
4-Fluor-2,3-Dihydro-1H-inden-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 148960-34-3 . It has a molecular weight of 151.18 . The IUPAC name for this compound is 4-fluoro-1-indanamine .
Molecular Structure Analysis
The InChI code for “4-Fluoro-2,3-dihydro-1H-inden-1-amine” is 1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It has a number of physicochemical properties, including a high GI absorption, BBB permeant, and it is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.82 .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
4-Fluor-2,3-Dihydro-1H-inden-1-amin: wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Forschungen zeigen, dass Derivate dieser Verbindung eine signifikante Aktivität gegen verschiedene Bakterien- und Pilzstämme aufweisen . Die Struktur der Verbindung ermöglicht die Interaktion mit mikrobiellen Zellmembranen, wodurch deren Funktion möglicherweise gestört wird und zum Zelltod führt.
Pharmakologisches Potenzial in der medizinischen Chemie
In der medizinischen Chemie dient This compound als Baustein für die Synthese von Verbindungen mit vielfältigen biologischen Aktivitäten. Seine Indolderivatstruktur wird mit antiviralen, entzündungshemmenden und krebshemmenden Eigenschaften in Verbindung gebracht . Dies macht es zu einem wertvollen Vorläufer bei der Entwicklung neuer Therapeutika.
Rolle in der organischen Synthese
Diese Verbindung wird in der organischen Synthese als Zwischenprodukt für den Aufbau komplexer Moleküle verwendet. Seine fluorierte Indanaminstruktur ist besonders nützlich bei der Synthese von Indanon und verwandten Verbindungen, die in verschiedenen chemischen Reaktionen wichtig sind .
Biochemische Forschung
In der Biochemie wird This compound auf seine Rolle bei der Enzyminhibition und Rezeptorinteraktionsstudien untersucht. Die Fähigkeit der Verbindung, an bestimmte biochemische Rezeptoren zu binden, kann neue Wege für die Medikamentenentwicklung aufzeigen .
Industrielle Anwendungen
Industriell wird This compound für seine Verwendung als Rohstoff und Zwischenprodukt bei der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen anerkannt. Seine Stabilität und Reaktivität machen es für großtechnische Anwendungen geeignet .
Chemieingenieurwesen-Forschung
Im Chemieingenieurwesen ist diese Verbindung aufgrund ihrer Eigenschaften in Bezug auf die Prozessoptimierung und die Entwicklung neuer Synthesemethoden von Interesse. Die Forschung auf diesem Gebiet zielt darauf ab, die Effizienz und Skalierbarkeit der Produktion von Verbindungen wie This compound und seinen Derivaten zu verbessern .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-Fluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. This compound is a derivative of indole , a heterocyclic compound that is found in many biologically active molecules. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Fluoro-2,3-dihydro-1H-inden-1-amine may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Fluoro-2,3-dihydro-1H-inden-1-amine may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by 4-Fluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.82, indicating moderate lipophilicity . These properties suggest that 4-Fluoro-2,3-dihydro-1H-inden-1-amine may have good bioavailability.
Result of Action
Given the biological activities of indole derivatives , it is possible that this compound could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.
Eigenschaften
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMRBDZNUKOAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585663 |
Source


|
| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148960-34-3 |
Source


|
| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

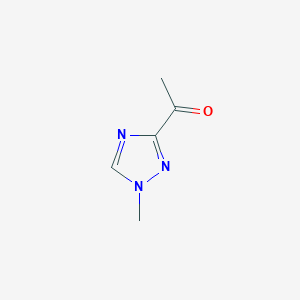

![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)


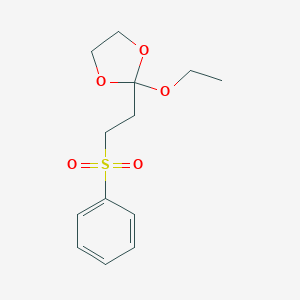
![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)

